molecular formula C15H19NO3Si B12741885 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- CAS No. 128023-25-6

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)-

Cat. No.: B12741885
CAS No.: 128023-25-6
M. Wt: 289.40 g/mol
InChI Key: DNMBQVICMRWJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(4-(1-propynyl)phenyl)- is a complex organosilicon compound It is part of the silatrane family, which is known for its unique cage-like structure that incorporates silicon, oxygen, nitrogen, and carbon atoms

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions usually require a controlled environment to ensure the stability of the intermediate and final products.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The silicon atom in the silatrane structure can participate in substitution reactions with different reagents, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Addition Reactions: The presence of the propynyl group allows for addition reactions, particularly with electrophiles.

Common reagents used in these reactions include mercury (II) salts, organometallic reagents, and various electrophiles. The major products formed depend on the specific reagents and conditions used but generally involve modifications to the silicon and propynyl groups .

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- involves its interaction with various molecular targets. The silicon atom in the silatrane structure can form stable complexes with different biomolecules, potentially disrupting their normal function. The propynyl group can also participate in reactions with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- include:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33

Properties

CAS No.

128023-25-6

Molecular Formula

C15H19NO3Si

Molecular Weight

289.40 g/mol

IUPAC Name

1-(4-prop-1-ynylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C15H19NO3Si/c1-2-3-14-4-6-15(7-5-14)20-17-11-8-16(9-12-18-20)10-13-19-20/h4-7H,8-13H2,1H3

InChI Key

DNMBQVICMRWJHI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.